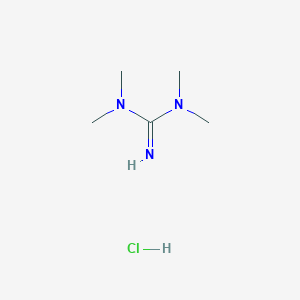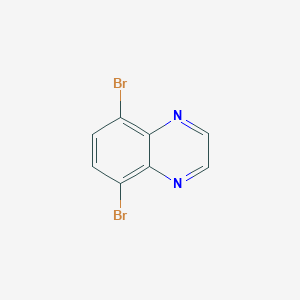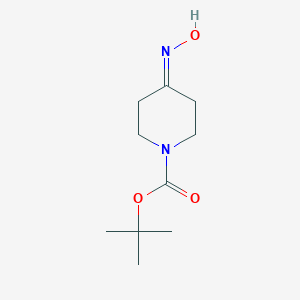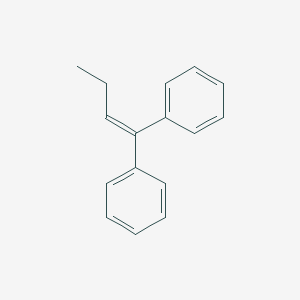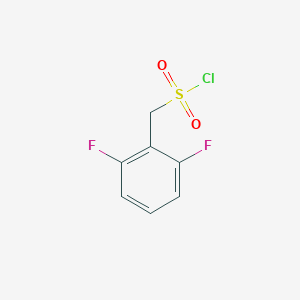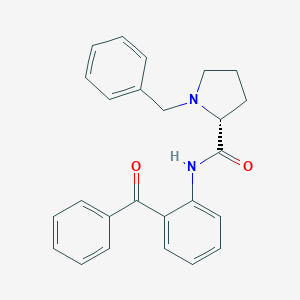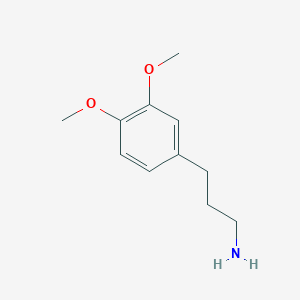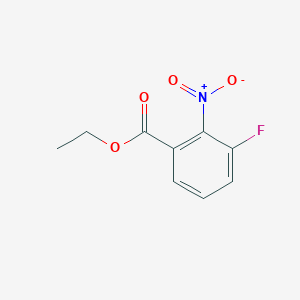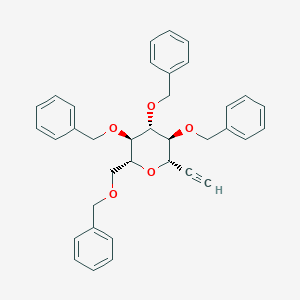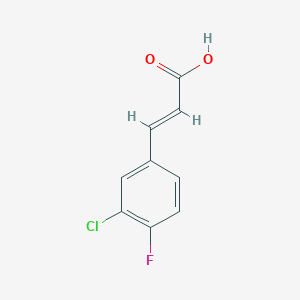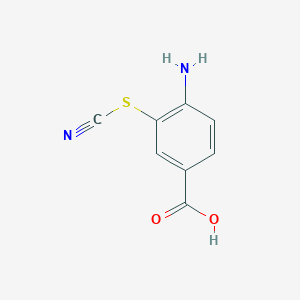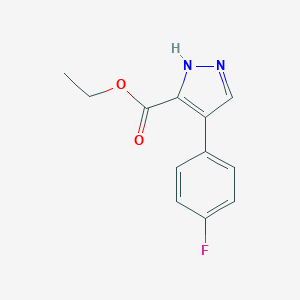![molecular formula C11H19N B189992 Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) CAS No. 197858-23-4](/img/structure/B189992.png)
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is a bicyclic organic compound that is widely used in scientific research. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has a unique structure that makes it an attractive candidate for drug design and discovery.2.1]hept-2-yl-, exo-(9CI).
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) may also have an effect on the immune system, as it has been found to inhibit the production of cytokines.
Biochemische Und Physiologische Effekte
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been shown to inhibit the production of cytokines, which are involved in the immune response. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has been found to have a low toxicity profile, making it a promising candidate for drug design and discovery.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has several advantages for lab experiments. It is a versatile building block for the synthesis of a variety of compounds. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has a low toxicity profile, making it a promising candidate for drug design and discovery. However, Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) can be difficult to synthesize, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI). One direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to investigate its mechanism of action and its potential as an inhibitor of COX enzymes. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) could also be further studied for its anti-inflammatory, analgesic, and anti-tumor activities. Finally, Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) could be used as a starting point for the design and synthesis of new compounds with improved pharmacological properties.
In conclusion, Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities, and has a low toxicity profile. Further research is needed to fully understand its mechanism of action and explore its potential as a chiral auxiliary in asymmetric synthesis. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is a promising candidate for drug design and discovery, and its future directions are numerous.
Synthesemethoden
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) can be synthesized by the reaction of cyclohexanone and ammonia in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, followed by a cyclization step to form the pyrrolidine ring. The resulting product is a white crystalline solid with a melting point of 78-80°C.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has a wide range of scientific research applications. It is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials. It has also been used as a chiral auxiliary in asymmetric synthesis. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities.
Eigenschaften
CAS-Nummer |
197858-23-4 |
|---|---|
Produktname |
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) |
Molekularformel |
C11H19N |
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
1-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]pyrrolidine |
InChI |
InChI=1S/C11H19N/c1-2-6-12(5-1)11-8-9-3-4-10(11)7-9/h9-11H,1-8H2/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
JWIHFKMPDQKAMX-HBNTYKKESA-N |
Isomerische SMILES |
C1CCN(C1)[C@@H]2C[C@H]3CC[C@@H]2C3 |
SMILES |
C1CCN(C1)C2CC3CCC2C3 |
Kanonische SMILES |
C1CCN(C1)C2CC3CCC2C3 |
Synonyme |
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)
